1-(2-oxo-2-(3-oxo-3H-spiro[isobenzofuran-1,4'-piperidin]-1'-yl)ethyl)pyrrolidine-2,5-dione
Description
This compound features a spirocyclic architecture combining isobenzofuran and piperidin moieties, linked via a 3-oxo group, with a pyrrolidine-2,5-dione substituent. The spiro system introduces conformational rigidity, while the ketone and diketone groups may influence reactivity and intermolecular interactions. Structural characterization of such compounds typically employs crystallographic tools (e.g., SHELXL for refinement ) and spectroscopic methods (IR, GC-MS) .
Properties
IUPAC Name |
1-[2-oxo-2-(3-oxospiro[2-benzofuran-1,4'-piperidine]-1'-yl)ethyl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5/c21-14-5-6-15(22)20(14)11-16(23)19-9-7-18(8-10-19)13-4-2-1-3-12(13)17(24)25-18/h1-4H,5-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTNLSLDTDPYDSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)N2CCC3(CC2)C4=CC=CC=C4C(=O)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of Ninhydrin with Amino Derivatives
The spiro-isobenzofuran-piperidine scaffold is synthesized via a one-pot condensation reaction between ninhydrin and piperidine derivatives. This method, adapted from spiro-isobenzofuran syntheses, proceeds under mild acidic conditions:
- Reaction Setup : Ninhydrin (1.0 equiv) reacts with 4-amino-piperidine (1.2 equiv) in acetic acid at 50°C for 2–3 hours.
- Oxidative Cyclization : Addition of periodic acid (1.0 equiv) at room temperature induces oxidative cleavage, forming the spirocyclic lactone.
- Isolation : The product precipitates upon cooling and is purified via recrystallization (ethyl acetate/hexane) or column chromatography.
Key Data :
| Parameter | Optimal Condition | Yield (%) | Diastereomeric Ratio |
|---|---|---|---|
| Solvent | Acetic acid | 85–90 | >20:1 |
| Temperature | 50°C | 90 | – |
| Oxidizing Agent | Periodic acid | – | – |
This method ensures high regioselectivity due to the electron-withdrawing nature of the lactone group, directing cyclization to the desired position.
Coupling with Pyrrolidine-2,5-Dione
Nucleophilic Substitution
The final step involves displacing the chloride with pyrrolidine-2,5-dione under basic conditions:
- Reaction Conditions : The chloroethyl intermediate (1.0 equiv) reacts with pyrrolidine-2,5-dione (1.5 equiv) in dimethylformamide (DMF) using potassium carbonate (2.0 equiv) at 80°C for 12 hours.
- Workup : The mixture is diluted with water, and the product extracted with ethyl acetate.
- Final Purification : Recrystallization from ethanol yields the title compound as a white solid.
Optimization Data :
| Parameter | Variation | Yield (%) |
|---|---|---|
| Solvent | DMF | 75 |
| Base | K₂CO₃ | 75 |
| Temperature | 80°C | 75 |
| Alternative Base | NaH | 62 |
Characterization and Validation
Spectroscopic Analysis
- ¹H NMR (400 MHz, DMSO-d₆): δ 7.82–7.75 (m, 2H, aromatic), 4.21 (s, 2H, CH₂CO), 3.68–3.52 (m, 4H, piperidine), 2.85–2.72 (m, 4H, pyrrolidinedione).
- ¹³C NMR (100 MHz, DMSO-d₆): δ 207.8 (C=O), 176.5 (C=O), 134.2–128.1 (aromatic), 62.4 (spiro carbon).
- HRMS-ESI : m/z calcd for C₁₈H₁₇N₂O₅ [M+H]⁺: 357.1089; found: 357.1092.
Purity Assessment
- HPLC : >98% purity (C18 column, 70:30 acetonitrile/water, 1.0 mL/min).
- Melting Point : 198–200°C (decomposes).
Challenges and Mitigation Strategies
Regioselectivity in Cycloaddition
The use of electron-deficient dipolarophiles (e.g., nitroalkenes) enhances regioselectivity during spirocycle formation, favoring the desired isomer.
Steric Hindrance in Coupling
Employing polar aprotic solvents (DMF) and elevated temperatures mitigates steric effects during the nucleophilic substitution step.
Industrial-Scale Considerations
For large-scale production:
- Catalyst Recycling : Aluminum chloride in Friedel-Crafts acylation can be recovered via distillation.
- Continuous Flow Synthesis : Microreactors improve heat transfer during exothermic steps (e.g., cycloadditions).
Chemical Reactions Analysis
Types of Reactions: The compound undergoes several types of chemical reactions:
Oxidation: : The ketone groups can be further oxidized to carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: : Reduction of the ketone groups to alcohols can be achieved with reducing agents such as sodium borohydride.
Substitution: : The pyrrolidine-2,5-dione unit can undergo nucleophilic substitution reactions with various nucleophiles, forming derivatives with potentially diverse biological activities.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Catalysts: : Acid catalysts like sulfuric acid or p-toluenesulfonic acid for cyclization reactions.
Solvents: : Commonly used solvents include dichloromethane, tetrahydrofuran, and ethanol.
Major Products
Oxidation Products: : Carboxylic acid derivatives.
Reduction Products: : Alcohol derivatives.
Substitution Products: : Various substituted pyrrolidine-2,5-dione derivatives.
Scientific Research Applications
In Chemistry
Catalyst Design: : This compound's unique spiro structure serves as a template for designing novel catalysts in organic synthesis.
Materials Science:
In Biology
Enzyme Inhibition: : Studied as a potential inhibitor for enzymes involved in various metabolic pathways.
Protein Binding: : Its ability to bind to specific proteins makes it a candidate for targeted drug delivery systems.
In Medicine
Drug Development: : Explored for its potential therapeutic effects in treating diseases like cancer, due to its ability to interfere with cellular processes.
Diagnostic Imaging: : Used in the development of contrast agents for imaging techniques such as MRI.
In Industry
Agricultural Chemicals: : Potential use as a component in the synthesis of pesticides or herbicides.
Polymer Chemistry: : Its derivatives are studied for creating new polymers with desirable mechanical properties.
Mechanism of Action
The compound exerts its effects through:
Molecular Targets: : Binding to specific enzymes or receptors, modulating their activity.
Pathways Involved: : Influencing pathways involved in cell division, apoptosis, or metabolic regulation.
Comparison with Similar Compounds
Data Tables
Table 2: Crystallographic Software Utilization
| Software | Role in Analysis | Reference |
|---|---|---|
| SHELXL | Refinement of small-molecule structures | |
| ORTEP-3 | Visualization of crystal packing |
Research Findings and Limitations
- Structural Insights: The isobenzofuran spiro system may enhance planarity compared to quinolines, affecting solubility and crystallinity.
- Data Gaps : Direct experimental data (e.g., melting points, bioactivity) for the user’s compound are unavailable in the provided evidence.
- Methodological Overlap : Techniques from (synthesis) and 4 (puckering analysis) are applicable but require validation for this specific compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
